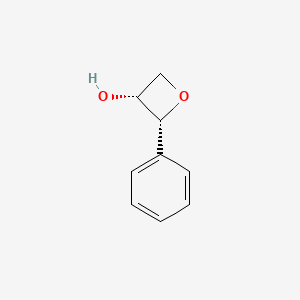

Rel-(2R,3R)-2-phenyloxetan-3-ol

Description

Significance of Oxetane (B1205548) Ring Systems in Contemporary Organic Synthesis and Medicinal Chemistry Scaffolds

The oxetane motif is no longer a mere curiosity but a validated and powerful tool in modern organic and medicinal chemistry. acs.orgnih.govacs.org Its incorporation into molecules can significantly enhance physicochemical properties. researchgate.net For instance, oxetanes can improve aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups. acs.orgnih.gov This has led to their widespread adoption in drug discovery programs as replacements for less favorable groups, such as gem-dimethyl or carbonyl functionalities. acs.orgacs.org The three-dimensional nature of the oxetane ring is particularly attractive in drug design, as it allows for exploration of new chemical space and can lead to higher target selectivity and improved pharmacokinetic profiles. nih.gov

The utility of oxetanes extends beyond their role as stable scaffolds. The inherent ring strain of the four-membered ring makes them susceptible to ring-opening reactions, providing access to a diverse array of functionalized acyclic structures. acs.org This dual character, as both a stable modulator of properties and a reactive intermediate, underpins the growing importance of oxetanes in synthetic chemistry. acs.org

Fundamental Stereochemical Considerations in Small-Ring Heterocyclic Chemistry

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in determining the properties and reactivity of cyclic molecules, especially in strained small-ring heterocycles like oxetanes. numberanalytics.com The spatial orientation of substituents on the ring profoundly influences its physical, chemical, and biological characteristics. numberanalytics.com In small rings, the conformational flexibility is significantly restricted, leading to well-defined spatial relationships between substituents.

The principles of stereoelectronic control are paramount in understanding the reactivity of these systems. For instance, the trajectory of nucleophilic or electrophilic attack is often governed by the need for optimal orbital overlap, which dictates the stereochemical outcome of a reaction. ic.ac.uk The relative orientation of substituents (cis or trans) can dramatically affect the stability of the ring and its susceptibility to ring-opening. In the case of Rel-(2R,3R)-2-phenyloxetan-3-ol, the trans configuration of the phenyl and hydroxyl groups is a key feature defining its stereochemistry.

Contextual Overview of this compound within Current Oxetane Research

This compound represents a specific and important example within the broader field of oxetane research. The "rel" designation indicates a relative stereochemistry between the two stereocenters at positions 2 and 3 of the oxetane ring. The "(2R,3R)" notation specifies the absolute configuration at these centers. This particular stereoisomer is a valuable chiral building block for the synthesis of more complex molecules.

Research involving substituted oxetan-3-ols is driven by the desire to create novel structures with potential applications in materials science and medicinal chemistry. The presence of both a phenyl group and a hydroxyl group on the oxetane ring of this compound provides handles for further chemical modification, allowing for the construction of diverse molecular libraries. The specific stereochemistry of this compound is crucial, as it will dictate the three-dimensional structure of any subsequent products derived from it. While specific research findings on this exact compound are not extensively detailed in the provided search results, its structural motifs are representative of the types of substituted oxetanes that are of high interest to synthetic and medicinal chemists.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-phenyloxetan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-6-11-9(8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSJWCOGGURCCI-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(O1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](O1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Rel 2r,3r 2 Phenyloxetan 3 Ol and Its Stereoisomers

Historical Development of Oxetane (B1205548) Synthesis Strategies

The construction of the oxetane ring has been a subject of synthetic exploration for over a century. One of the earliest and most fundamental methods for synthesizing oxetanes is the Paternò–Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. acs.orgacs.org First reported by Emanuele Paternò and George Büchi, this reaction involves the excitation of a carbonyl group to its triplet state, which then adds to a ground-state olefin to form a diradical intermediate that subsequently cyclizes to the oxetane ring. acs.orgbeilstein-journals.org

Another classical and widely employed strategy is the Williamson ether synthesis , an intramolecular cyclization of a γ-halo alcohol or a related substrate. acs.org This method relies on the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from the same molecule to forge the cyclic ether. The efficiency of this ring closure is dependent on the concentration and the entropic favorability of forming a four-membered ring.

Ring expansion of smaller, more strained heterocycles, such as epoxides, has also served as a viable, albeit less common, historical route to oxetanes. These methods often involve the use of sulfur ylides to insert a methylene (B1212753) group into the carbon-oxygen bond of the epoxide.

These foundational strategies laid the groundwork for the more sophisticated and selective methods that are in use today for the synthesis of complex oxetanes like "rel-(2R,3R)-2-phenyloxetan-3-ol".

Contemporary Synthetic Routes to this compound

Modern synthetic efforts have focused on improving the efficiency, selectivity, and functional group tolerance of oxetane synthesis. These advancements are crucial for accessing specific stereoisomers required for various applications.

Direct Cyclization Approaches and Their Mechanistic Underpinnings

The Paternò–Büchi reaction remains a powerful tool for the direct synthesis of the oxetane core of 2-phenyloxetan-3-ol (B12310409). acs.orgnih.gov The photochemical reaction between benzaldehyde (B42025) and a vinyl ester, such as vinyl acetate (B1210297), directly yields a 2-phenyl-3-acetoxyoxetane. nih.gov Subsequent hydrolysis of the acetate ester provides the desired 2-phenyloxetan-3-ol.

The mechanism of the Paternò-Büchi reaction is generally understood to proceed through the formation of a 1,4-diradical intermediate after the addition of the excited carbonyl to the alkene. The stereochemical outcome of the reaction is determined at the cyclization step of this diradical. For the reaction of benzaldehyde with vinyl acetate, the formation of the trans isomer, which corresponds to the "rel-(2R,3R)" configuration, is often favored. This preference is attributed to the minimization of steric interactions between the phenyl and acetoxy substituents in the transition state leading to the cyclized product.

Multi-Component Reaction Sequences in Oxetane Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of "this compound" is not extensively documented, the principles of MCRs are being applied to the synthesis of highly substituted heterocyclic systems. nih.govnih.gov

For instance, domino reactions that combine several bond-forming events in a cascade sequence can be envisioned for the construction of the oxetane ring. A hypothetical MCR could involve the reaction of benzaldehyde, a suitable three-carbon component with a nucleophilic and an electrophilic center, and a reagent that facilitates the final ring closure. The development of such a process would represent a significant advancement in the efficient synthesis of this oxetane derivative.

Chemo-, Regio-, and Diastereoselective Synthesis of this compound

Achieving high levels of selectivity is paramount in modern organic synthesis. In the context of "this compound," this translates to controlling the relative stereochemistry at the C2 and C3 positions of the oxetane ring.

As mentioned, the Paternò-Büchi reaction can exhibit a degree of diastereoselectivity, often favoring the formation of the more thermodynamically stable trans product. doi.org The level of this selectivity can be influenced by reaction conditions such as solvent and temperature.

Alternative approaches to diastereoselective synthesis involve the cyclization of acyclic precursors where the stereocenters are already established. For example, the diastereoselective reduction of a β-hydroxy ketone, followed by activation of the resulting 1,3-diol and subsequent intramolecular cyclization, can provide access to specific oxetane diastereomers. The choice of reducing agent and reaction conditions is critical in controlling the stereochemical outcome.

Below is a table summarizing the diastereomeric ratio for the synthesis of related 2,3-disubstituted oxetanes using different methods.

| Reaction Type | Reactants | Catalyst/Conditions | Diastereomeric Ratio (trans:cis) | Reference |

| Paternò-Büchi | Benzaldehyde, 2,3-dihydrofuran | Photochemical | High endo (cis) selectivity | researchgate.net |

| Formal [2+2] Cycloaddition | Trifluoromethyl ketones, allenoates | N-Heterocyclic Carbene | Good trans selectivity | wisc.edu |

| Electrophilic Cyclization | Homoallylic alcohols | Bromonium cation | High diastereocontrol (≥ 80:20) | nih.gov |

Catalytic Methods for the Asymmetric Synthesis of this compound

The development of catalytic asymmetric methods to access enantiomerically pure oxetanes is a significant area of research, driven by the potential of these chiral building blocks in medicinal chemistry and materials science.

Organocatalytic Strategies for Enantioselective Oxetane Formation

Organocatalysis, which utilizes small chiral organic molecules to catalyze chemical transformations, has emerged as a powerful tool for asymmetric synthesis. nih.gov In recent years, significant progress has been made in the development of enantioselective Paternò-Büchi reactions using organocatalysts. researchgate.netnih.govchemrxiv.org

One promising strategy involves the use of chiral Brønsted acids or hydrogen-bonding catalysts. nih.govnih.gov These catalysts can activate the carbonyl component towards cycloaddition while creating a chiral environment that influences the facial selectivity of the alkene approach. For example, chiral phosphoric acids have been shown to catalyze the enantioselective desymmetrization of oxetanes, highlighting their potential to control stereochemistry in reactions involving this ring system. acs.org

Another innovative approach employs chiral photocatalysts, such as iridium complexes bearing chiral ligands. researchgate.netwisc.edu These catalysts can absorb visible light and transfer the energy to the carbonyl substrate, initiating the Paternò-Büchi reaction. The chiral environment provided by the catalyst can then direct the cycloaddition to proceed with high enantioselectivity. This "triplet rebound" mechanism has been shown to be effective in achieving the first highly enantioselective catalytic Paternò-Büchi reactions. nih.govchemrxiv.org

The application of these cutting-edge organocatalytic and photocatalytic methods to the synthesis of "this compound" would involve the reaction of benzaldehyde and vinyl acetate in the presence of a suitable chiral catalyst. This would, in principle, allow for the direct formation of an enantioenriched 2-phenyl-3-acetoxyoxetane, which could then be hydrolyzed to the desired chiral alcohol.

The table below presents some recent findings in the enantioselective synthesis of chiral oxetanes and related heterocycles using organocatalytic methods.

| Catalyst Type | Reaction | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Iridium Photocatalyst | Paternò-Büchi Reaction | Chiral Oxetanes | Up to 90% | researchgate.net |

| Chiral Brønsted Acid | Oxetane Desymmetrization | Chiral Tetrahydrothiophenes | Excellent | nih.gov |

| Chiral Phosphoric Acid | Oxetane Desymmetrization | Chiral 1,4-Dioxanes | High | acs.org |

| Chiral Squaramide | TMSBr-promoted oxetane opening | Chiral 1,3-bromohydrins | Excellent | beilstein-journals.org |

Metal-Catalyzed Ring-Closure and Cycloaddition Reactions

Metal-catalyzed reactions offer efficient and selective pathways to the oxetane core, overcoming the kinetic and thermodynamic barriers associated with the formation of four-membered rings. acs.org These methods often involve either the intramolecular cyclization of a pre-functionalized acyclic precursor or the direct cycloaddition of two reactants.

One prominent strategy is the intramolecular cyclization of 1,3-diols or their derivatives. While the Williamson ether synthesis is a classic approach, its efficiency can be hampered by the high activation energy of forming a strained ring. acs.org Metal catalysts can facilitate this transformation under milder conditions. For instance, lanthanide triflates, such as Yb(OTf)₃, Nd(OTf)₃, and Gd(OTf)₃, have been shown to be effective promoters for ring-opening reactions of oxetanes, and their catalytic activity can be harnessed for cyclization reactions as well. utexas.edu

Another powerful approach is the use of photoredox catalysis. A recently developed methodology utilizes visible light and a dual catalytic system, comprising an iridium-based photosensitizer and a zinc catalyst, to synthesize oxetanes from alcohols. acs.orgnih.gov This method proceeds via a radical mechanism, allowing for the formation of the oxetane ring under mild conditions.

Formal [2+2] cycloadditions represent another key avenue. While photochemical [2+2] cycloadditions are a well-known method for constructing four-membered rings, controlling their selectivity can be challenging. orgsyn.org The use of metal catalysts in conjunction with chiral ligands can enable highly enantioselective and diastereoselective cycloadditions. For example, chiral N-heterocyclic carbene (NHC) catalysts have been used in the formal [2+2] cycloaddition of ketones and aldehydes to produce β-lactones, which can then be converted to highly substituted oxetanes with excellent stereocontrol. acs.org

The following table summarizes representative metal-catalyzed reactions applicable to the synthesis of 2-substituted oxetan-3-ols.

| Catalyst/Reagent | Substrates | Product Type | Key Features |

| Cu(I) catalyst / N-oxide | Alkynyloxetane | Dihydrofuran/Lactone | Ring expansion reaction. acs.org |

| Ir photocatalyst / ZnCl₂ | Alcohol and alkenyl sulfonium (B1226848) ion | Substituted Oxetane | Photoredox-catalyzed, mild conditions. acs.org |

| Chiral NHC catalyst | Fluorinated ketones and α-aroyloxyaldehydes | Fluorinated Oxetanes | Enantioselective formal [2+2] cycloaddition. acs.org |

| In(OTf)₃ | 3-Amido oxetanes | 2-Oxazolines | Catalytic ring-opening and cyclization. nih.gov |

Elucidation of Reaction Mechanisms in the Formation of this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and controlling the stereochemical outcome. The formation of the oxetane ring in this compound via metal-catalyzed pathways involves distinct mechanistic steps.

In the case of metal-catalyzed intramolecular cyclizations of 1,3-diols, the mechanism typically involves the activation of a hydroxyl group by the metal catalyst to facilitate its conversion into a better leaving group. This is followed by an intramolecular nucleophilic attack by the other hydroxyl group to close the four-membered ring. The stereochemistry of the starting diol directly influences the stereochemistry of the final oxetane product.

For the photoredox-catalyzed synthesis of oxetanes from alcohols, the proposed mechanism initiates with the excitation of the iridium photocatalyst by visible light. acs.orgnih.gov The excited photocatalyst then engages in a single-electron transfer (SET) with the alcohol, generating an alkoxy radical. This radical subsequently undergoes a hydrogen atom transfer (HAT) to form a β-alkoxy radical, which then adds to an alkenyl sulfonium ion. The resulting radical intermediate is then reduced by the photocatalyst to generate a carbanion, which undergoes intramolecular cyclization to afford the oxetane ring.

The mechanism of [3+2] cycloaddition reactions involving oxyallyl cations has also been studied as a route to five-membered rings, and analogous principles can be considered for oxetane formation. nih.govrsc.org These reactions can proceed through a stepwise or concerted pathway, and the regioselectivity and stereoselectivity are often controlled by the nature of the catalyst and the substituents on the reactants. For instance, exclusive exo-cycloaddition has been observed in certain systems. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and enhance sustainability.

Key areas of focus include:

Catalysis: The use of catalytic methods, particularly with recyclable heterogeneous catalysts, is a cornerstone of green chemistry. For example, copper oxide nanoparticles supported on activated carbon have been developed as an efficient and recyclable heterogeneous catalyst for the synthesis of other heterocyclic compounds under green conditions. nih.gov The application of such catalysts to oxetane synthesis is a promising area of research.

Solvent Selection: The replacement of hazardous organic solvents with greener alternatives is a critical aspect. Water, polyethylene (B3416737) glycol (PEG), and ionic liquids are being explored as reaction media. nih.gov The photoredox-catalyzed synthesis of oxetanes can often be performed in common organic solvents under mild conditions, reducing the need for high temperatures and harsh reagents. acs.org

Energy Efficiency: Methodologies that reduce energy consumption, such as photochemistry and mechanochemistry, are gaining traction. orgsyn.orgresearchgate.net Photoredox catalysis, which utilizes visible light as an energy source at ambient temperature, offers a significant advantage over traditional thermally driven reactions. acs.org

Atom Economy: Synthetic routes that maximize the incorporation of all starting material atoms into the final product are preferred. Cycloaddition reactions are inherently atom-economical as they form multiple bonds in a single step with no byproducts. orgsyn.org

Use of Renewable Feedstocks: While not yet widely implemented for this specific compound, the use of biocatalysts, such as enzymes or whole organisms like Baker's Yeast, represents a green approach for producing chiral building blocks from renewable resources. researchgate.net

The development of synthetic routes that incorporate these green principles will be essential for the sustainable production of this compound and other valuable chemical entities.

Stereochemical Investigations and Analysis of Rel 2r,3r 2 Phenyloxetan 3 Ol

Methodologies for Absolute and Relative Configuration Determination of Rel-(2R,3R)-2-phenyloxetan-3-ol

The definitive assignment of the absolute and relative stereochemistry of chiral molecules like this compound relies on a combination of spectroscopic and crystallographic techniques. While specific data for this exact compound is limited in publicly available literature, the established methodologies for analogous structures provide a clear framework for its analysis.

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for probing the stereochemistry of chiral molecules in solution. These techniques measure the differential absorption and rotation of plane-polarized light by a chiral sample, providing a unique spectroscopic fingerprint related to its absolute configuration.

For 2,3-disubstituted oxetanes, the observed CD and ORD spectra are influenced by the electronic transitions of the phenyl chromophore and the oxetane (B1205548) ring. The correlation between the sign of the Cotton effect in the CD spectrum and the absolute configuration of related heterocyclic compounds, such as 2,3-dihydrobenzo[b]furans and chromanes, has been established. nih.gov A similar approach could be applied to this compound, where theoretical calculations of the chiroptical properties for the (2R,3R) and (2S,3S) enantiomers would be compared with experimental spectra to determine the absolute configuration.

Table 1: Representative Chiroptical Data for Chiral Heterocycles This table presents generalized data for analogous compounds due to the absence of specific experimental values for this compound in the reviewed literature.

| Technique | Wavelength Range (nm) | Expected Observation for (2R,3R)-enantiomer |

| Circular Dichroism (CD) | 200-300 | Positive or negative Cotton effects corresponding to π→π* transitions of the phenyl group. |

| Optical Rotatory Dispersion (ORD) | 200-700 | A complex curve with multiple Cotton effects, the signs of which are related to the absolute configuration. |

The process would involve the synthesis of a crystalline derivative, for instance, by esterification of the hydroxyl group with a carboxylic acid containing a heavy atom (e.g., a bromine or iodine substituted benzoic acid). The resulting crystal would then be subjected to X-ray diffraction analysis. The Flack parameter, obtained from the diffraction data, would provide a statistical measure of the correctness of the assigned absolute configuration. For other substituted heterocyclic systems, X-ray crystallography has been instrumental in confirming their stereochemistry. mdpi.com

Table 2: Representative Crystallographic Data for a Hypothetical Derivative This table illustrates the type of data that would be obtained from an X-ray crystallographic study of a derivative of this compound.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 12.567 |

| β (°) | 105.4 |

| Flack Parameter | 0.02(3) |

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for determining the relative stereochemistry of molecules in solution. For this compound, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be particularly informative. These experiments detect through-space interactions between protons that are in close proximity, allowing for the elucidation of their relative spatial arrangement.

In the case of this compound, a NOESY or ROESY experiment would be expected to show correlations between the protons on C2 and C3, as well as between these protons and the phenyl and hydroxyl groups. The presence or absence of specific cross-peaks would allow for the confirmation of the trans relationship between the phenyl and hydroxyl substituents. For instance, a strong NOE between the proton at C2 and the proton at C3 would indicate a cis relationship, while its absence would suggest a trans configuration. The analysis of coupling constants (³JHH) in the ¹H NMR spectrum can also provide valuable information about the dihedral angles between adjacent protons, further aiding in the conformational and configurational assignment. nih.gov

Conformational Analysis of the this compound Molecular Architecture

The four-membered oxetane ring is not planar and adopts a puckered conformation to relieve ring strain. The degree of puckering is influenced by the nature and position of the substituents. For 2,3-disubstituted oxetanes like this compound, the phenyl and hydroxyl groups will occupy specific pseudo-axial or pseudo-equatorial positions in the puckered ring.

The conformational preference of the oxetane ring in this compound would be determined by a balance of steric and electronic factors. The bulky phenyl group would likely favor a pseudo-equatorial position to minimize steric interactions. The hydroxyl group's position would be influenced by potential intramolecular hydrogen bonding with the oxetane oxygen atom. Computational modeling, in conjunction with NMR data, is a powerful tool for investigating the conformational landscape of such molecules. Analysis of the ¹H NMR data of paclitaxel (B517696), which contains an oxetane ring, has shown that this ring acts as a conformational lock for the rest of the molecule. nih.gov

Stereoselectivity and Diastereoselectivity in Transformations Involving this compound

The chiral centers in this compound can direct the stereochemical outcome of reactions at or near the oxetane ring. The diastereoselectivity of such transformations is a key consideration in the synthesis of complex molecules where this oxetane is a building block.

Reactions involving the hydroxyl group, for example, could proceed with varying degrees of diastereoselectivity depending on the reaction conditions and the nature of the reagents. The approach of a reagent to the hydroxyl group could be influenced by the steric bulk of the adjacent phenyl group, leading to a preference for attack from the less hindered face. Similarly, reactions that involve the opening of the oxetane ring can proceed with a high degree of stereocontrol. For instance, the acid-catalyzed ring-opening of 2-aryloxetanes with ylides has been shown to produce trans-2,3-disubstituted tetrahydrofurans stereospecifically.

While specific studies on the stereoselective transformations of this compound are not widely reported, the general principles of stereocontrol in reactions of substituted oxetanes suggest that it can serve as a valuable chiral synthon. The development of highly diastereoselective reactions involving this compound would be of significant interest for the synthesis of enantiomerically pure complex molecules. The stability of 3,3-disubstituted oxetanes is generally higher, which can influence the outcome of reactions aimed at functionalizing the ring. nih.govchemrxiv.org

Reactivity Profiles and Transformation Mechanisms of Rel 2r,3r 2 Phenyloxetan 3 Ol

Ring-Opening Reactions of the Oxetane (B1205548) Moiety in Rel-(2R,3R)-2-phenyloxetan-3-ol

The relief of ring strain provides a strong thermodynamic driving force for the cleavage of the C-O bonds within the oxetane ring. These reactions can be initiated by nucleophiles, electrophiles, or Lewis acids, each proceeding through distinct mechanistic pathways.

Nucleophilic attack on the oxetane ring of This compound typically proceeds via an SN2 mechanism. The regioselectivity of this attack is primarily governed by steric and electronic factors. The two potential sites for nucleophilic attack are the C2 and C4 carbons of the oxetane ring.

The presence of the bulky phenyl group at the C2 position generally directs nucleophilic attack to the less sterically hindered C4 position. This results in the cleavage of the C4-O bond and the formation of a 1,3-diol derivative. However, the electronic influence of the phenyl group can also activate the C2 position towards nucleophilic attack, particularly with smaller, highly reactive nucleophiles. The outcome of these reactions is often a mixture of regioisomers, with the ratio depending on the nature of the nucleophile, the solvent, and the reaction temperature.

Table 1: Regioselectivity in Nucleophilic Ring-Opening of a Substituted Oxetane (Illustrative data based on general principles of oxetane reactivity)

| Nucleophile | Major Product (Attack at C4) | Minor Product (Attack at C2) |

| Sodium Azide (NaN₃) | 3-azido-1-phenylpropane-1,2-diol | 2-azido-1-phenylpropane-1,3-diol |

| Lithium Aluminum Hydride (LiAlH₄) | 1-phenylpropane-1,3-diol | Not typically observed |

| Grignard Reagents (RMgX) | 1-phenyl-3-(R)-propane-1,2-diol | 1-phenyl-2-(R)-propane-1,3-diol |

In the presence of strong acids, the oxygen atom of the oxetane ring can be protonated, forming a highly reactive oxonium ion. This activation facilitates ring-opening by a subsequent nucleophilic attack. The mechanistic pathway can have characteristics of both SN1 and SN2 reactions.

The initial protonation is followed by the attack of a nucleophile (often the conjugate base of the acid or a solvent molecule). The regioselectivity in this case is more complex. The formation of a carbocationic intermediate is stabilized by the phenyl group at the C2 position, potentially favoring a pathway with more SN1 character and leading to attack at the C2 carbon. This results in the formation of a 1,3-diol where the new substituent is at the C2 position. The stereochemistry of the starting material plays a crucial role in determining the stereochemical outcome of the product.

Lewis acids can coordinate to the oxygen atom of the oxetane ring, similar to protonation, thereby activating the ring for nucleophilic attack. This method often allows for milder reaction conditions compared to strong Brønsted acids. Common Lewis acids used for this purpose include boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂).

The coordination of the Lewis acid to the oxygen atom weakens the C-O bonds and increases the electrophilicity of the ring carbons. The regioselectivity of the subsequent nucleophilic attack is dependent on the specific Lewis acid and the nucleophile employed. In many cases, the coordination of the Lewis acid can favor the formation of a more stable carbocation-like intermediate at the C2 position due to the stabilizing effect of the adjacent phenyl group. This leads to a preference for ring-opening at the C2 position.

Functional Group Transformations at the Hydroxyl Moiety of this compound

The secondary hydroxyl group at the C3 position of This compound offers a site for a variety of functional group transformations without necessarily inducing ring-opening, provided the reaction conditions are carefully controlled.

The secondary alcohol can be oxidized to the corresponding ketone, 2-phenyloxetan-3-one , using a range of oxidizing agents. Mild conditions are generally preferred to avoid cleavage of the strained oxetane ring. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are suitable for this transformation. The resulting ketone is a valuable intermediate for further synthetic modifications.

Conversely, while the hydroxyl group is already in a reduced state, its derivatization can be followed by reductive processes. For instance, conversion to a tosylate followed by reduction with a hydride source could lead to the deoxygenated product, trans-2-phenyloxetane .

The hydroxyl group readily undergoes standard derivatization reactions to form esters, ethers, and acetals.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base, or with carboxylic acids under Fischer esterification conditions (with careful control to prevent ring-opening), yields the corresponding esters. These ester derivatives can be useful for protecting the hydroxyl group or for introducing new functional handles.

Etherification: Treatment with an alkyl halide in the presence of a base (Williamson ether synthesis) affords the corresponding ether. The choice of base is critical to prevent competing elimination or ring-opening reactions.

Acetal Formation: In the presence of an acid catalyst, the hydroxyl group can react with aldehydes or ketones to form acetals. This reaction is typically reversible and can be used as a protecting group strategy for the hydroxyl function.

Table 2: Derivatization of the Hydroxyl Group in a Substituted Oxetanol (Illustrative data based on general alcohol reactivity)

| Reaction | Reagent(s) | Product |

| Esterification | Acetic Anhydride (B1165640), Pyridine | rel-(2R,3R)-2-phenyloxetan-3-yl acetate (B1210297) |

| Etherification | Methyl Iodide, Sodium Hydride | rel-(2R,3R)-3-methoxy-2-phenyloxetane |

| Acetal Formation | Acetone, H⁺ (cat.) | rel-(2R,3R)-2-phenyl-3-(2-propoxy)oxacyclobutane |

Reactions Involving the Phenyl Substituent on this compound

The phenyl group attached to the oxetane ring can undergo typical aromatic substitution reactions, although its reactivity is modulated by the electronic effects of the oxetane substituent.

Electrophilic Aromatic Substitution (EAS)

The rel-(2R,3R)-oxetan-3-ol moiety is generally considered an activating group for electrophilic aromatic substitution due to the electron-donating nature of the oxygen atoms. The lone pairs on the ether oxygen and the hydroxyl oxygen can delocalize into the benzene (B151609) ring, increasing its nucleophilicity. byjus.comquora.com This activation makes the aromatic ring more susceptible to attack by electrophiles than unsubstituted benzene. google.com

The substituent acts as an ortho, para-director, meaning incoming electrophiles will preferentially add to the positions ortho and para to the point of attachment of the oxetane ring. byjus.comlibretexts.org This is because the resonance structures that arise from attack at these positions allow for the positive charge of the intermediate arenium ion to be stabilized by the adjacent oxygen atoms. quora.com Consequently, reactions like nitration or halogenation are expected to yield a mixture of ortho- and para-substituted products. byjus.comgoogle.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | Dilute HNO₃ google.com | 2-(2-nitrophenyl)oxetan-3-ol and 2-(4-nitrophenyl)oxetan-3-ol |

| Bromination | Br₂ in CHCl₃ byjus.com | 2-(2-bromophenyl)oxetan-3-ol and 2-(4-bromophenyl)oxetan-3-ol |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the phenyl ring of the title compound is not feasible as it lacks the necessary features for such a reaction: a leaving group on the aromatic ring and strong electron-withdrawing groups positioned ortho or para to it. However, a derivative, such as rel-(2R,3R)-2-(4-fluoronitrobenzene)oxetan-3-ol, could potentially undergo SNAr reactions where the fluoride (B91410) is displaced by a nucleophile.

Metal-Catalyzed Cross-Coupling Reactions

The direct C-H functionalization of the phenyl ring is a modern approach to forming new bonds. researchgate.netnih.gov Palladium-catalyzed reactions, for instance, can enable the alkenylation or acetoxylation of phenols, often directed to the ortho position. nih.gov While the title compound is not a phenol, similar catalytic strategies could potentially be adapted.

More conventionally, metal-catalyzed cross-coupling reactions like Suzuki, Stille, or Heck couplings would require prior functionalization of the phenyl ring with a halide or triflate. wiley.com For example, a brominated derivative, rel-(2R,3R)-2-(4-bromophenyl)oxetan-3-ol, could serve as a substrate for these powerful C-C bond-forming reactions. A nickel-catalyzed cross-electrophile coupling between oxetanes and aryl halides has been reported, though this specific methodology results in the opening of the oxetane ring. calstate.edu

Rearrangement Reactions and Pericyclic Processes of this compound

The inherent ring strain of the oxetane and the presence of the vicinal phenyl and hydroxyl groups make the molecule susceptible to various rearrangement reactions, particularly under acidic conditions.

Acid-Catalyzed Rearrangements

Under Brønsted or Lewis acid catalysis, the hydroxyl group at C3 can be protonated, forming a good leaving group (water). Departure of water generates a tertiary carbocation at the C3 position. This reactive intermediate is central to several possible rearrangement pathways.

One significant transformation is the treatment of 3-aryloxetan-3-ols as 1,2-bis-electrophiles. nih.govacs.org In the presence of a Brønsted acid like triflimide (HNTf₂), the oxetanol can react with 1,2-diols to produce 1,4-dioxanes. The proposed mechanism involves the formation of the oxetane carbocation, which is trapped by one of the diol's hydroxyl groups. A subsequent intramolecular ring-opening of the protonated oxetane by the second hydroxyl group yields the final 1,4-dioxane (B91453) product, with water as the only byproduct. acs.org This process occurs with high regio- and diastereoselectivity.

Table 2: Brønsted Acid-Catalyzed Synthesis of 1,4-Dioxanes

| Diol Nucleophile | Catalyst | Product | Ref. |

|---|---|---|---|

| Ethylene Glycol | HNTf₂ | 2-(hydroxymethyl)-2-phenyl-1,4-dioxane | acs.org |

| Propane-1,2-diol | HNTf₂ | 2-(hydroxymethyl)-3-methyl-2-phenyl-1,4-dioxane | nih.gov |

Other acid-catalyzed rearrangements resembling the Pinacol rearrangement are also plausible, leading to ring-opened products. Following the formation of the C3 carbocation, a 1,2-hydride shift from C2 could occur, leading to a more stable benzylic carbocation. Subsequent reaction with water could yield a diol. Alternatively, a 1,2-phenyl shift could lead to different rearranged products. DFT calculations on similar systems, like 3-aryloxiranes, have shown that proximal aryl and amide groups can have strong synergetic effects that control the ring-opening and rearrangement sequences. nih.gov

Pericyclic Processes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduebsco.com The main classes include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu The structure of this compound, being saturated and lacking a conjugated π-system, makes it an unlikely substrate for common thermally or photochemically induced pericyclic reactions like the Diels-Alder or Cope rearrangements. ebsco.com Such reactions typically require specific arrangements of π-bonds to allow for the continuous cyclic flow of electrons. ox.ac.uk While photochemical methods can be used to generate fused oxetanes from other precursors like pyran-4-ones, the title compound itself is not primed for these transformations without prior modification. acs.org

Catalytic Transformations Utilizing this compound as a Substrate

The title compound can serve as a substrate in various catalytic reactions, targeting either the phenyl ring, the hydroxyl group, or the oxetane core itself.

Catalytic Oxidation

The secondary alcohol at the C3 position can be selectively oxidized to the corresponding ketone, 2-phenyloxetan-3-one, using a variety of catalytic systems. This transformation is valuable as oxetan-3-ones are important building blocks for more complex oxetane derivatives. acs.org Catalysts for the oxidation of benzylic alcohols, which are structurally similar, are well-established and include manganese oxides, TEMPO-based systems, and various metal complexes that use environmentally benign oxidants like air or hydrogen peroxide. google.commdpi.com

Table 3: Potential Catalytic Systems for the Oxidation of the C3-Hydroxyl Group

| Catalyst System | Oxidant | Expected Product | Ref. |

|---|---|---|---|

| K-OMS-2 (Manganese Oxide) | Air | 2-phenyloxetan-3-one | google.com |

| (TEAH)H₂PW₁₂O₄₀ | H₂O₂ | 2-phenyloxetan-3-one | mdpi.com |

Catalytic Hydrogenation

The phenyl ring of the molecule can be reduced to a cyclohexyl ring via catalytic hydrogenation. libretexts.org This reaction typically requires a metal catalyst such as palladium, platinum, or nickel. libretexts.orgyoutube.com Due to the high stability of the aromatic ring, the hydrogenation of benzene derivatives often requires more forcing conditions (i.e., higher pressures of H₂ and/or elevated temperatures) compared to the hydrogenation of simple alkenes. youtube.com

Table 4: Catalytic Hydrogenation of the Phenyl Ring

| Catalyst System | Conditions | Product | Ref. |

|---|---|---|---|

| H₂, Ni | High pressure, ~150 °C | rel-(2R,3R)-2-cyclohexyloxetan-3-ol | youtube.com |

| H₂, Pd/C | High pressure | rel-(2R,3R)-2-cyclohexyloxetan-3-ol | libretexts.org |

Other Catalytic Transformations

The strained oxetane ring makes the molecule a substrate for catalytic ring-opening reactions. As mentioned previously, Brønsted acids can catalyze the reaction with diols to form dioxanes. nih.govacs.org Furthermore, a visible light photoredox-catalyzed method has been developed for the functionalization of benzylic oxetanes. researchgate.net This process involves converting a 3-aryl-3-carboxylic acid oxetane (derived from the corresponding alcohol) into a tertiary benzylic radical, which then undergoes conjugate addition to activated alkenes. This demonstrates a modern catalytic approach to functionalize the C3 position by leveraging the unique benzylic nature of the substituent. researchgate.net

Synthetic Utility and Strategic Applications of Rel 2r,3r 2 Phenyloxetan 3 Ol in Organic Synthesis

Rel-(2R,3R)-2-phenyloxetan-3-ol as a Chiral Building Block for Complex Molecule Synthesis

The concept of using small, enantiopure molecules from the "chiral pool" is a cornerstone of modern asymmetric synthesis. These readily available starting materials, such as amino acids, terpenes, and carbohydrates, offer an efficient way to introduce chirality into a target molecule. While this compound, with its defined stereochemistry and functional handles, theoretically fits the profile of a valuable chiral building block, specific examples of its incorporation into the synthesis of more complex molecular architectures are not readily found in peer-reviewed literature. General methods for the synthesis of substituted oxetanes exist, including the Paternò-Büchi reaction and intramolecular Williamson etherification, but the subsequent use of this specific compound as a synthetic precursor is not well-documented.

Retrosynthetic Analysis Emphasizing the Integration of this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules by breaking them down into simpler, commercially available precursors. A key strategy in this process is the identification of disconnections that lead back to chiral building blocks. However, there are no prominent examples in the literature where a retrosynthetic analysis of a complex natural product or pharmaceutical agent explicitly identifies this compound as a key strategic fragment. This suggests that it has not yet been a critical component in reported total synthesis campaigns.

Design and Synthesis of Chiral Auxiliaries and Ligands Derived from this compound

Chiral auxiliaries and ligands are essential tools in asymmetric catalysis, enabling the stereocontrolled formation of new chiral centers. The rigid, stereochemically defined structure of this compound could, in principle, serve as a scaffold for the design of novel chiral auxiliaries or ligands. However, a thorough search of the available literature does not yield any reports on the successful design, synthesis, and application of such derivatives in asymmetric transformations.

Strategic Integration of this compound in Total Synthesis Campaigns

The total synthesis of complex natural products often relies on the strategic use of chiral building blocks to efficiently construct the target molecule. While oxetane (B1205548) rings are present in several important natural products, such as paclitaxel (B517696) (Taxol®), the specific use of this compound as a starting material or key intermediate in any published total synthesis has not been identified.

Applications in Scaffold Diversification and Library Generation

In modern drug discovery, the generation of diverse molecular scaffolds and compound libraries is crucial for identifying new lead compounds. The oxetane ring is recognized as a valuable motif in medicinal chemistry, often used as a bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties. While general strategies for the functionalization of oxetane rings have been reported, there is no specific literature detailing the use of this compound as a platform for scaffold diversification or the generation of compound libraries for high-throughput screening.

Computational Chemistry and Theoretical Investigations of Rel 2r,3r 2 Phenyloxetan 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Rel-(2R,3R)-2-phenyloxetan-3-ol. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, which governs its chemical behavior.

Detailed analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical stability; a larger gap generally implies lower reactivity. For this compound, the phenyl group is expected to significantly influence the electronic properties, contributing to the delocalization of electron density.

Furthermore, quantum chemical calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the hydroxyl group and the oxetane (B1205548) ring are anticipated to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group will be electron-deficient and thus a site for nucleophilic interaction.

Various reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include parameters like electronegativity, chemical hardness, and softness, which are derived from the HOMO and LUMO energies. Such descriptors are valuable for predicting how the molecule will interact with other reagents.

Below is a hypothetical data table of calculated electronic properties for this compound, based on typical values for similar organic molecules obtained from DFT calculations.

| Calculated Property | Hypothetical Value | Methodology |

|---|---|---|

| Energy of HOMO | -6.5 eV | DFT/B3LYP/6-31G(d) |

| Energy of LUMO | -0.8 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 2.1 D | DFT/B3LYP/6-31G(d) |

| Electronegativity (χ) | 3.65 eV | DFT/B3LYP/6-31G(d) |

| Chemical Hardness (η) | 2.85 eV | DFT/B3LYP/6-31G(d) |

Molecular Dynamics Simulations for Conformational Landscape and Stability Analysis

The four-membered oxetane ring is not planar and exhibits a puckered conformation. acs.org The substituents on the ring significantly influence the degree of puckering and the relative stability of different conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of molecules over time. By simulating the atomic motions based on a force field, MD can reveal the preferred conformations and the dynamics of their interconversion.

For this compound, the trans relationship between the phenyl and hydroxyl groups is a key structural feature. MD simulations can elucidate the conformational preferences of these substituents, including the rotation of the phenyl group and the orientation of the hydroxyl group. A significant aspect to investigate is the potential for intramolecular hydrogen bonding between the hydroxyl group and the oxygen atom of the oxetane ring, which would stabilize a particular conformation. rsc.org

MD simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how the surrounding medium affects the conformational equilibrium. The results of these simulations can be analyzed to generate a Ramachandran-like plot for the key dihedral angles, illustrating the accessible conformational space. Furthermore, by calculating the potential energy of different conformations, a conformational energy profile can be constructed to identify the most stable structures.

The following is an illustrative table of conformational analysis data that could be obtained from MD simulations.

| Conformer | Key Dihedral Angle (H-O-C3-C2) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Intramolecular H-bond) | ~15° | 0.0 | 65 |

| B (Extended) | ~180° | 1.2 | 30 |

| C (Other) | Varies | > 2.5 | <5 |

Computational Elucidation of Reaction Mechanisms for this compound Transformations

Computational chemistry is invaluable for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and intermediates. For transformations involving this compound, such as ring-opening reactions, computational studies can provide a step-by-step understanding of the reaction pathway.

A common reaction of oxetanes is acid-catalyzed ring-opening. researchgate.net Theoretical studies can model the protonation of the oxetane oxygen, followed by nucleophilic attack on one of the ring carbons. By calculating the energy profile of the reaction, the activation barriers for different pathways can be determined, allowing for predictions of regioselectivity. For this compound, nucleophilic attack could occur at either C2 or C4. The presence of the phenyl group at C2 is expected to stabilize a positive charge, potentially favoring cleavage of the C2-O bond.

Another important class of reactions for synthesizing oxetanes is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. nih.gov Computational studies of this reaction have been used to rationalize the observed regio- and stereoselectivity by analyzing the stability of the intermediate biradicals. nih.govresearchgate.net While this reaction is for the synthesis of oxetanes, the principles can be applied to understand the reverse reaction, the photochemical cleavage of the oxetane ring.

The table below presents hypothetical activation energies for two possible ring-opening pathways of protonated this compound with a nucleophile.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Pathway 1 (Attack at C2) | Nucleophilic attack at the carbon bearing the phenyl group. | 15.2 |

| Pathway 2 (Attack at C4) | Nucleophilic attack at the unsubstituted carbon of the oxetane ring. | 20.5 |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, such as NMR chemical shifts and coupling constants, as well as IR vibrational frequencies. github.iobohrium.com These predictions are highly valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. The process typically involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). By comparing the predicted spectrum with the experimental one, the stereochemistry and conformation of the molecule can be confirmed. compchemhighlights.org Discrepancies between predicted and experimental spectra can often be resolved by considering a Boltzmann-weighted average of the spectra of different low-energy conformers.

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the peaks observed in an IR spectrum. The calculated IR spectrum can aid in the assignment of experimental absorption bands to specific vibrational modes, such as the O-H stretch of the hydroxyl group or the C-O-C stretching of the oxetane ring.

Below is a hypothetical comparison of experimental and predicted ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | 85.3 | 84.9 | -0.4 |

| C3 | 72.1 | 71.8 | -0.3 |

| C4 | 65.8 | 66.2 | +0.4 |

| Phenyl C (ipso) | 138.5 | 138.1 | -0.4 |

Theoretical Insights into Stereoselectivity and Regioselectivity in Reactions Involving this compound

Computational chemistry provides a powerful framework for understanding and predicting the stereoselectivity and regioselectivity of chemical reactions. For reactions involving this compound, theoretical models can explain why certain products are formed preferentially.

As mentioned earlier, in the acid-catalyzed ring-opening of the oxetane, the regioselectivity is determined by the relative activation energies of nucleophilic attack at different carbon atoms. The stereochemistry of the product will depend on the mechanism of the reaction. For example, an Sₙ2-type reaction would proceed with an inversion of stereochemistry at the attacked carbon center. Computational modeling of the transition states can clarify these stereochemical outcomes.

In the context of synthesizing substituted oxetanes, such as through the Paternò-Büchi reaction, computational studies have been instrumental in explaining the observed stereoselectivity. nih.govresearchgate.net The relative orientation of the reactants in the transition state, influenced by steric and electronic factors, determines the stereochemistry of the final product. Theoretical calculations can model these transition states and their energies, providing a rationale for the preferential formation of one diastereomer over another.

For reactions where this compound acts as a chiral starting material or a catalyst, computational methods can be used to model the interactions with other reagents. By analyzing the transition state structures, the origins of enantioselectivity or diastereoselectivity can be elucidated, providing valuable insights for the design of new stereoselective syntheses.

The following table provides a hypothetical example of calculated diastereomeric excess for a reaction involving the hydroxyl group of this compound.

| Reaction | Product Diastereomer | Transition State Energy (kcal/mol) | Predicted Diastereomeric Excess (%) |

|---|---|---|---|

| Acylation of the hydroxyl group with a chiral acylating agent | (2R,3R,R') | 25.1 | 85 |

| (2R,3R,S') | 26.5 |

Advanced Spectroscopic and Analytical Methodologies for Rel 2r,3r 2 Phenyloxetan 3 Ol Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For rel-(2R,3R)-2-phenyloxetan-3-ol, high-field NMR provides unambiguous evidence for the connectivity of atoms and the relative stereochemistry of the chiral centers.

The protons on the oxetane (B1205548) ring of this compound form a distinct set of signals in the ¹H NMR spectrum. The proton at C2 (H2), being adjacent to both the oxygen atom and the phenyl group, is expected to resonate downfield. The proton at C3 (H3), attached to the carbon bearing the hydroxyl group, will also be shifted downfield. The two protons at C4 (H4a and H4b) are diastereotopic and will appear as separate signals, each showing coupling to the proton at C3. The trans configuration is confirmed by the coupling constant between H2 and H3, which is typically smaller than that observed for the cis isomer.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each of the four carbons in the oxetane ring and the six carbons of the phenyl group. The carbons directly attached to oxygen atoms (C2 and C3) are characteristically shifted to a lower field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2 | 5.4 - 5.6 (d) | 85.0 - 88.0 |

| C3 | 4.8 - 5.0 (m) | 75.0 - 78.0 |

| C4a | 4.6 - 4.8 (dd) | 65.0 - 68.0 |

| C4b | 4.4 - 4.6 (dd) | |

| OH | 2.0 - 3.5 (br s) | |

| Phenyl-H | 7.2 - 7.5 (m) | |

| Phenyl-C (ipso) | 138.0 - 141.0 | |

| Phenyl-C (o, m, p) | 125.0 - 129.0 |

Note: Predicted values are based on spectral data of analogous compounds and established substituent effects. Actual experimental values may vary.

While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the complete structural puzzle and confirming the stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, a COSY spectrum would show a critical cross-peak between the H2 and H3 protons, confirming their scalar coupling through three bonds. mdpi.commdpi.com Additionally, correlations would be observed between H3 and the two diastereotopic protons at H4, establishing the connectivity within the oxetane ring spin system. nist.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to. nih.gov This technique allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum by correlating it to its corresponding proton signal from the ¹H spectrum. For instance, the proton signal at ~5.5 ppm would show a cross-peak to the carbon signal at ~86 ppm, assigning them as H2 and C2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. nih.gov This is particularly useful for identifying quaternary carbons and piecing together different spin systems. Key HMBC correlations would include signals from the phenyl protons to the C2 carbon of the oxetane ring, and from the H2 proton to the ipso-carbon of the phenyl ring, confirming the placement of the phenyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry as it identifies protons that are close to each other in space, irrespective of their bonding connectivity. nih.govcsfarmacie.cz In the case of this compound, a crucial NOESY correlation would be expected between the H2 and H3 protons, which are on the same face of the puckered oxetane ring in the trans configuration. The absence of a strong NOE between these two protons would suggest a different stereoisomer.

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance without the need for an identical reference standard of the analyte. nih.gov The principle of qNMR relies on the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.

For the assessment of this compound, a known amount of an internal standard with a well-resolved signal (e.g., maleic anhydride (B1165640) or 1,3,5-trimethoxybenzene) is added to a precisely weighed sample of the compound. By comparing the integral of a unique, well-resolved proton signal from the analyte (e.g., the signal for H2) with the integral of a known signal from the internal standard, the absolute purity or concentration of the sample can be calculated with high precision. This technique is also invaluable for determining reaction yields directly from the crude reaction mixture or for assessing the diastereomeric ratio if both cis and trans isomers are present.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₁₀O₂), the calculated exact mass of the molecular ion [M]⁺ is 150.0681 Da. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides definitive proof of the molecular formula.

Electron Ionization (EI) is a common technique that also induces fragmentation of the molecule. The resulting fragmentation pattern in the mass spectrum serves as a molecular fingerprint and provides valuable structural information.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Neutral Loss |

| 150 | [C₉H₁₀O₂]⁺˙ | Molecular Ion |

| 132 | [C₉H₈O]⁺˙ | H₂O (water) |

| 122 | [C₈H₁₀O]⁺˙ | CO (carbon monoxide) |

| 105 | [C₇H₅O]⁺ | CHO₂ (formic acid radical) |

| 91 | [C₇H₇]⁺ | C₂H₃O₂ |

| 77 | [C₆H₅]⁺ | C₃H₅O₂ |

The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation for alcohols is the loss of a water molecule (H₂O), which would lead to a peak at m/z 132. Another characteristic fragmentation involves the cleavage of the oxetane ring. Alpha-cleavage adjacent to the hydroxyl group or the phenyl-substituted carbon can occur. A significant fragment is often the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, resulting from rearrangement and cleavage. nih.gov The tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 is a common and stable fragment in compounds containing a benzyl (B1604629) moiety. The phenyl cation ([C₆H₅]⁺) at m/z 77 is also frequently observed from the fragmentation of the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Structural Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic C=C stretching vibrations give rise to strong and sharp signals, making it a powerful tool for analyzing the phenyl group. The symmetric breathing vibration of the oxetane ring is also often Raman active and can provide a characteristic signal for the heterocyclic core.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | IR | 3600 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | IR, Raman | 1600 - 1450 | Medium-Strong |

| C-O Stretch (Ether/Alcohol) | IR | 1260 - 1000 | Strong |

| Oxetane Ring Vibrations | IR, Raman | 1000 - 800 | Medium |

Chromatographic Techniques for Separation, Isolation, and Purity Analysis

Chromatographic methods are indispensable for the separation of the target compound from reaction mixtures, for its isolation, and for the verification of its purity.

Since this compound is a racemic mixture of the (2R,3R) and (2S,3S) enantiomers, determining the enantiomeric purity is crucial, especially in stereoselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation in time as they pass through the column.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are highly effective for separating a wide range of chiral compounds, including alcohols. For the separation of the enantiomers of this compound, a normal-phase HPLC method would likely be employed.

Table 4: Representative Chiral HPLC Method for Enantiomeric Purity Analysis

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Under such conditions, the two enantiomers, (2R,3R)-2-phenyloxetan-3-ol and (2S,3S)-2-phenyloxetan-3-ol, would exhibit different retention times, allowing for their baseline separation. The relative area of the two peaks in the chromatogram can be used to calculate the enantiomeric excess (ee) of a non-racemic sample. The development of such a method is essential for monitoring the success of asymmetric syntheses of this compound.

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

The development of robust and sensitive analytical methods is critical for the unambiguous identification and quantification of this compound, particularly in complex matrices. Due to the absence of direct, published methods for this specific compound, the following sections outline proposed methodologies based on established principles for the analysis of structurally similar compounds, such as those containing phenyl, hydroxyl, and oxetane functionalities.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, the presence of a polar hydroxyl group in this compound necessitates a derivatization step to increase its volatility and thermal stability, thereby improving chromatographic peak shape and sensitivity. mdpi.comnih.gov Silylation is a common and effective derivatization technique for compounds containing hydroxyl groups. mdpi.comnih.gov

Derivatization: The hydroxyl group of this compound can be converted to a less polar trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS). nih.gov The reaction replaces the active hydrogen of the hydroxyl group with a TMS group, rendering the molecule more suitable for GC analysis.

Proposed GC-MS Parameters: Based on the analysis of similar phenyl-substituted and hydroxylated cyclic compounds, a proposed GC-MS method is outlined below. A non-polar or medium-polarity capillary column would be suitable for the separation of the silylated derivative.

Table 1: Proposed GC-MS Method Parameters for the Analysis of Silylated this compound

| Parameter | Proposed Condition | Rationale |

| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides precise control over temperature and flow rates. |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A non-polar column suitable for a wide range of organic compounds. researchgate.net |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good separation efficiency. |

| Injector Temperature | 250 °C | Ensures complete volatilization of the derivatized analyte. |

| Oven Temperature Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min | A temperature gradient to ensure good separation from potential impurities. |

| Derivatization Reagent | BSTFA with 1% TMCS | A common and effective silylating agent for hydroxyl groups. nih.gov |

| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |

| Mass Range | m/z 40-550 | Covers the expected mass range of the derivatized compound and its fragments. |

| Ion Source Temperature | 230 °C | Standard temperature for EI sources. |

| Quadrupole Temperature | 150 °C | Standard temperature for quadrupole mass analyzers. |

Expected Mass Spectrometric Fragmentation: The electron ionization mass spectrum of the silylated derivative of this compound is expected to show characteristic fragmentation patterns. The molecular ion (M⁺) may be observed, but key fragments would arise from the cleavage of the oxetane ring and the loss of the silyl (B83357) group. Analysis of structurally related compounds like styrene (B11656) oxide suggests that cleavage adjacent to the phenyl group is a likely fragmentation pathway. nih.govresearchgate.net

Table 2: Predicted Key Mass Fragments for Silylated this compound in GC-MS (EI)

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 222 | [M]⁺ | Molecular ion of the TMS derivative. |

| 207 | [M - CH₃]⁺ | Loss of a methyl group from the TMS moiety. |

| 131 | [C₆H₅-CH=O-Si(CH₃)₃]⁺ | Cleavage of the C-C bond in the oxetane ring adjacent to the phenyl group. |

| 117 | [C₆H₅-CH=OH]⁺ | Fragment resulting from the phenyl-bearing part of the molecule after cleavage. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for phenyl-containing compounds. |

| 73 | [(CH₃)₃Si]⁺ | Characteristic fragment of the trimethylsilyl group. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

LC-MS is a highly versatile technique that is well-suited for the analysis of polar and thermally labile compounds, making it an excellent choice for the direct analysis of this compound without the need for derivatization. Reversed-phase liquid chromatography (RPLC) is a common separation mode for such analytes.

Proposed LC-MS Parameters: A C18 column is typically used for the separation of moderately polar compounds. The mobile phase composition can be optimized to achieve good retention and peak shape.

Table 3: Proposed LC-MS Method Parameters for the Analysis of this compound

| Parameter | Proposed Condition | Rationale |

| Liquid Chromatograph | Agilent 1290 Infinity II LC System or equivalent | High-pressure system for efficient separations. |

| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution from the reversed-phase column. |

| Gradient Elution | 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes | A gradient allows for the elution of a range of compounds with varying polarities. |

| Flow Rate | 0.4 mL/min | Suitable for the column dimensions. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Mass Spectrometer | Agilent 6546 Q-TOF or equivalent | High-resolution mass spectrometer for accurate mass measurements and MS/MS. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules. |

| Capillary Voltage | 3500 V | Standard voltage for ESI. |

| Fragmentor Voltage | 120 V | Can be optimized to control in-source fragmentation. |

| MS/MS Analysis | Collision-Induced Dissociation (CID) | To obtain structural information from the fragmentation of the protonated molecule. |

Expected Mass Spectrometric Fragmentation in LC-MS/MS: In positive ion ESI, this compound is expected to form a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, providing valuable structural information. The fragmentation of the oxetane ring is a key pathway. The analysis of taxane (B156437) derivatives, which also contain an oxetane ring, shows that ring-opening is a common fragmentation route in LC-MS/MS. usask.ca

Table 4: Predicted Key Mass Fragments for this compound in LC-MS/MS (ESI+)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Identity/Loss | Fragmentation Pathway |

| 151.0759 | 133.0653 | [M+H - H₂O]⁺ | Loss of water from the hydroxyl group. |

| 151.0759 | 121.0653 | [C₈H₉O]⁺ | Cleavage and rearrangement of the oxetane ring. |

| 151.0759 | 105.0704 | [C₇H₅O]⁺ | Loss of ethenol from the protonated molecule after ring opening. |

| 151.0759 | 91.0548 | [C₇H₇]⁺ | Tropylium ion, characteristic of a phenylmethyl moiety. |

Future Perspectives and Emerging Research Directions in Rel 2r,3r 2 Phenyloxetan 3 Ol Chemistry

Development of Novel and Sustainable Synthetic Pathways to Rel-(2R,3R)-2-phenyloxetan-3-ol

The efficient and sustainable synthesis of enantiomerically pure oxetanes remains a key challenge. Future research will likely focus on developing greener and more atom-economical routes to this compound.

Biocatalysis: The use of enzymes in organic synthesis offers a powerful approach for creating chiral molecules with high selectivity and under mild conditions. nih.govsemanticscholar.org While direct biocatalytic synthesis of this compound has yet to be reported, the enzymatic resolution of racemic mixtures of related compounds, such as 3-hydroxy-3-phenylpropanonitrile, demonstrates the potential of this strategy. semanticscholar.org Future work could involve screening for or engineering enzymes, such as lipases or dehydrogenases, capable of the stereoselective synthesis or kinetic resolution of 2-phenyloxetan-3-ol (B12310409) precursors. nih.govsemanticscholar.org The development of enzymatic cascades, where multiple reaction steps are performed in a single pot, could also offer an efficient route to this target molecule from simple starting materials. researchgate.net

Flow Chemistry: Continuous flow technology presents a sustainable and scalable alternative to traditional batch synthesis. kyoto-u.ac.jpresearchgate.netnih.gov The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow reactors can lead to improved yields, selectivity, and safety, particularly for reactions involving unstable intermediates. kyoto-u.ac.jpresearchgate.netmdpi.comuc.pt The synthesis of 2,2-disubstituted oxetanes from 2-phenyloxetane (B1633447) has been successfully demonstrated using a flow microreactor system, highlighting the applicability of this technology to oxetane (B1205548) chemistry. kyoto-u.ac.jpresearchgate.net Future research could adapt and optimize flow protocols for the stereoselective synthesis of this compound, potentially through the use of chiral catalysts immobilized within the reactor.

| Synthesis Approach | Potential Advantages for this compound | Key Research Directions |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Screening for novel enzymes, protein engineering, development of enzymatic cascades. |

| Flow Chemistry | Enhanced safety, scalability, improved yield and selectivity, automation. | Development of stereoselective flow processes, use of immobilized catalysts. |

Exploration of Undiscovered Reactivity Modes and Catalytic Transformations

The strained four-membered ring of this compound is the source of its unique reactivity. While fundamental reactions such as oxidation, reduction, and nucleophilic substitution are known, there is vast potential for discovering novel transformations.

Future research will likely delve into transition-metal-catalyzed ring-opening and cross-coupling reactions. The development of new catalytic systems could enable the selective functionalization of the oxetane ring at specific positions, leading to a diverse array of novel derivatives. Furthermore, the diastereoselective reactions of the hydroxyl group, in concert with the stereochemistry of the oxetane ring, could be exploited to control the formation of new stereocenters in complex molecules.

Expansion of Synthetic Utility in Unprecedented Chemical Transformations

The application of this compound as a chiral building block in the total synthesis of complex natural products and medicinally relevant molecules is a significant area for future exploration. Its rigid, three-dimensional structure can be used to impart specific conformational constraints in larger molecules.